Cas no 267219-51-2 (4-(2-sulfanylethyl)benzene-1,2-diol)
4-(2-sulfanylethyl)benzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenediol, 4-(2-mercaptoethyl)-
- 4-(2-sulfanylethyl)benzene-1,2-diol
- SCHEMBL11541519
- 4-(2-mercaptoethyl)benzene-1,2-diol
- EN300-2005539
- 267219-51-2
-
- MDL: MFCD24727300
- Inchi: 1S/C8H10O2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,9-11H,3-4H2
- InChI Key: YBSGFJJODBOFAZ-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(CCS)C=C1O
Computed Properties
- Exact Mass: 170.04015073Da
- Monoisotopic Mass: 170.04015073Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 41.5Ų
4-(2-sulfanylethyl)benzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005539-100mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 100mg |
$678.0 | 2021-11-01 | ||
| Enamine | EN300-2005539-250mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 250mg |
$724.0 | 2021-11-01 | ||
| Enamine | EN300-2005539-500mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 500mg |
$739.0 | 2021-11-01 | ||
| Enamine | EN300-2005539-1000mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 1g |
$770.0 | 2021-11-01 | ||
| Enamine | EN300-2005539-2500mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 2500mg |
$1510.0 | 2021-11-01 | ||
| Enamine | EN300-2005539-5000mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 5g |
$2235.0 | 2021-11-01 | ||
| Enamine | EN300-2005539-10000mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 10g |
$3315.0 | 2021-11-01 | ||
| Enamine | EN300-2005539-0.05g |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-2005539-0.1g |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 0.1g |
$1005.0 | 2023-09-16 | ||
| Enamine | EN300-2005539-0.25g |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 0.25g |
$1051.0 | 2023-09-16 |
4-(2-sulfanylethyl)benzene-1,2-diol Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 4-(2-sulfanylethyl)benzene-1,2-diol
Recent Advances in the Study of 4-(2-Sulfanylethyl)benzene-1,2-diol (CAS: 267219-51-2) in Chemical Biology and Pharmaceutical Research
The compound 4-(2-sulfanylethyl)benzene-1,2-diol (CAS: 267219-51-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a precursor in the synthesis of bioactive molecules, particularly those targeting oxidative stress-related diseases. The presence of both sulfhydryl and diol functional groups in 4-(2-sulfanylethyl)benzene-1,2-diol makes it a versatile intermediate for the development of antioxidants and chelating agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in scavenging reactive oxygen species (ROS) in vitro, suggesting potential applications in neurodegenerative diseases and aging-related conditions.
In the realm of synthetic chemistry, novel methodologies for the efficient production of 4-(2-sulfanylethyl)benzene-1,2-diol have been developed. A team at MIT recently reported a green chemistry approach using biocatalysis, which significantly improved the yield and purity of the compound while reducing environmental impact. This advancement addresses previous challenges in large-scale synthesis and paves the way for more extensive pharmacological evaluation.
Pharmacokinetic studies of 267219-51-2 derivatives have revealed interesting properties regarding bioavailability and tissue distribution. Research conducted at the University of Cambridge showed that certain modified forms of the compound exhibit enhanced blood-brain barrier penetration, making them promising candidates for CNS-targeted therapies. These findings were published in the April 2024 issue of ACS Chemical Neuroscience.
The potential therapeutic applications of 4-(2-sulfanylethyl)benzene-1,2-diol extend beyond its antioxidant properties. Recent investigations have uncovered its role as a modulator of various enzymatic pathways, including those involved in inflammation and cell proliferation. A collaborative study between Harvard Medical School and Novartis identified specific derivatives that show selective inhibition of pro-inflammatory cytokines, with potential applications in autoimmune diseases.
Despite these promising developments, challenges remain in the clinical translation of 267219-51-2-based therapeutics. Current research efforts are focused on improving the compound's metabolic stability and reducing potential off-target effects. The latest preclinical data presented at the 2024 American Chemical Society meeting suggests that structural modifications to the benzene ring may address these limitations while maintaining biological activity.
Looking forward, the unique chemical properties of 4-(2-sulfanylethyl)benzene-1,2-diol position it as a valuable scaffold for drug discovery. Ongoing research is exploring its potential in combination therapies and as a component of targeted drug delivery systems. The compound's dual functionality as both a therapeutic agent and a molecular building block continues to inspire innovative approaches in medicinal chemistry and chemical biology.
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